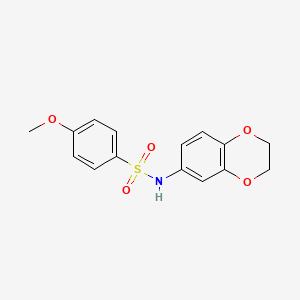

N-(2,3-二氢-1,4-苯并二恶烷-6-基)-4-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide and its derivatives involves the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in the presence of an aqueous base under dynamic pH control. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide, which can further react with a series of alkyl/aralkyl halides in a polar aprotic solvent using a catalytic amount of lithium hydride as the base. The synthesized compounds are characterized using contemporary techniques such as IR, 1H-NMR, and EIMS, indicating their complex structural composition and potential for further functionalization (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide, has been elucidated using crystallographic analysis. These studies reveal the supramolecular architecture, showing how C—H⋯πaryl interactions and C—H⋯O intermolecular interactions lead to the formation of two-dimensional and three-dimensional architectures, respectively. This highlights the compound's potential for engaging in complex molecular interactions, which could be leveraged in various chemical and pharmaceutical applications (Rodrigues et al., 2015).

Chemical Reactions and Properties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide and its analogs exhibit a range of chemical reactivities, including biofilm inhibition, antibacterial effects, and enzyme inhibition properties. These reactions are indicative of the compound's utility in designing new therapeutic agents and materials with specific biological activities. The compounds' ability to inhibit bacterial biofilms and show cytotoxicity against certain cell lines has been demonstrated, suggesting their potential in medical and biotechnological applications (Abbasi et al., 2017).

科学研究应用

合成和细菌生物膜抑制

最近的研究重点介绍了新型 N-烷基/芳基烷基-N-(2,3-二氢-1,4-苯并二恶烷-6-基)-4-硝基苯磺酰胺的合成,在抑制细菌生物膜和表现出细胞毒性方面具有显着应用。Abbasi 等人 (2020) 进行的研究提出了一种涉及 1,4-苯并二氧杂环-6-胺与 4-硝基苯磺酰氯反应的方法,从而生成对大肠杆菌和枯草芽孢杆菌生物膜表现出抑制作用的化合物。这项研究表明在对抗由于生物膜形成而对传统治疗产生耐药性的细菌感染方面具有潜在的治疗用途 (Abbasi 等人,2020)。

抗菌和抗炎应用

Abbasi 等人 (2017) 进一步探索了 N-(2,3-二氢-1,4-苯并二恶烷-6-基)-4-甲基苯磺酰胺的抗菌和抗炎特性。这项研究旨在合成带有 1,4-苯并二恶烷环的磺酰胺,以作为治疗剂的潜在用途。这些化合物对各种革兰氏阳性和革兰氏阴性菌株表现出良好的抑制活性,并对脂氧合酶酶表现出抑制作用,表明具有抗炎潜力。这些发现强调了为炎症性疾病开发新候选药物的可能性 (Abbasi 等人,2017)。

作用机制

The compound exerts its effects by activating the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide pathway, which is a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

安全和危害

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-19-12-3-5-13(6-4-12)22(17,18)16-11-2-7-14-15(10-11)21-9-8-20-14/h2-7,10,16H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHVBSQCYVQUGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5525010.png)

![methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)

![2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5525061.png)

![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)